

Application Notes & Protocols: Ink Formulation and Rheological Studies with Pigment Red 112

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment red 112*

Cat. No.: *B035991*

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Introduction **Pigment Red 112** (C.I. 12370) is a high-performance monoazo pigment known for its brilliant neutral red shade, high tinting strength, and excellent lightfastness.[1][2] It is widely used in various printing ink applications, including water-based, solvent-based, and offset inks.[3][4] The performance of an ink is critically dependent on its formulation—the precise combination of pigments, binders, solvents, and additives—and its resulting rheological properties.[5][6] Rheology, the study of the flow of matter, governs how an ink transfers from the press to the substrate, its stability during storage, and the final print quality.[7][8] Key rheological characteristics for inks include viscosity, shear-thinning behavior, and thixotropy.[9][10]

This document provides detailed application notes on formulating inks with **Pigment Red 112** and protocols for their rheological characterization, intended for researchers and scientists in the ink and coatings industry.

Pigment Red 112: Properties and Specifications

Pigment Red 112 is a versatile red pigment suitable for a wide range of ink systems due to its stability and color characteristics.[11] Its key properties are summarized below.

Property	Value / Description	Source(s)
C.I. Name	Pigment Red 112	[2]
C.I. Number	12370	[12]
CAS Number	6535-46-2	[2]
Chemical Formula	C ₂₄ H ₁₆ Cl ₃ N ₃ O ₂	[12]
Color Shade	Bright, neutral to yellowish red	[2][3][12]
Light Fastness (1-8)	5 - 8 (Varies with application)	[2][3][12]
Heat Resistance	~140-180°C	[2][12]
Oil Absorption	40-70 g/100g	[1][2][12]
Specific Surface Area	17 - 40 m ² /g	[1][3]
Primary Applications	Water-based inks, solvent-based inks, offset inks, textile printing, coatings.	[3][4]
Resistance (1-5)	Water: 5, Acid: 5, Alkali: 5	[2][12]

Ink Formulation Principles and Examples

An ink's formulation is a balance of four primary components, each serving a distinct function. [5]

- **Pigments:** Solid particles that provide color. **Pigment Red 112** is the colorant in this context. [13]
- **Binders (Resins):** Polymers that hold the pigment particles together and bind them to the substrate after drying. [14][15] Common binders include acrylics, polyurethanes, and nitrocellulose. [16]
- **Solvents (Vehicles):** Liquids that dissolve the binder and carry the pigments, controlling the ink's viscosity and drying rate. [13][16] This can be water (for water-based inks) or organic compounds like alcohols and esters (for solvent-based inks). [16]

- Additives: Substances used in small quantities to modify ink properties, such as dispersing agents (to prevent pigment agglomeration), defoamers, and rheology modifiers.[\[5\]](#)[\[16\]](#)

Below are example starting-point formulations for water-based and solvent-based inks using **Pigment Red 112**.

Component	Function	Water-Based Formulation (% w/w)	Solvent-Based Formulation (% w/w)
Pigment Red 112	Colorant	15.0	15.0
Polymeric Dispersant	Additive (Wetting & Stabilization)	5.0	4.0
Acrylic Resin Emulsion	Binder	45.0	-
Nitrocellulose Resin	Binder	-	20.0
Deionized Water	Solvent	29.0	-
Propylene Glycol	Solvent (Humectant)	5.0	-
Ethanol	Solvent	-	30.0
Ethyl Acetate	Solvent	-	30.0
Defoamer	Additive	0.5	-
Rheology Modifier	Additive	0.5	1.0
Total	100.0	100.0	

Experimental Protocols

Protocol 1: Preparation of a Water-Based Pigment Red 112 Dispersion

This protocol details the process for creating a stable pigment dispersion, which is the foundational step for ink formulation.

Materials & Equipment:

- **Pigment Red 112** powder
- Polymeric dispersant (e.g., NUOSPERSE® FX 600)[17]
- Deionized water
- Defoamer
- High-speed disperser (HSD) with a Cowles blade
- Laboratory balance
- Bead mill with 0.8-1.0 mm grinding media

Procedure:

- Initial Mixing (Premix):
 1. Weigh and add deionized water and the polymeric dispersant to a suitable vessel.
 2. Place the vessel under the high-speed disperser.
 3. Begin mixing at a low speed (e.g., 500 rpm) to create a vortex.
 4. Slowly add the **Pigment Red 112** powder into the vortex to ensure it is wetted without clumping.
 5. Add the defoamer.
 6. Increase the disperser speed to 2000-3000 rpm and mix for 20-30 minutes until a homogenous premix is achieved.[18]
- Milling (Grinding):
 1. Transfer the premix into the chamber of a laboratory bead mill.

2. Mill the dispersion until the desired particle size is achieved. This typically requires 30-60 minutes.[19]
 3. Monitor particle size distribution periodically using a particle size analyzer. The target is typically a D90 value below 1 micron for high-quality inks.
- Let-down (Ink Formulation):
 1. Once the target particle size is reached, the pigment dispersion (mill base) is "let down" by slowly blending it with the remaining ink components (binder, additional solvent, other additives) under gentle agitation.



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Caption: A typical workflow for pigment-based ink manufacturing.

Protocol 2: Rheological Characterization

This protocol describes how to measure the key rheological properties of a formulated ink using a rotational rheometer.

Equipment:

- Rotational rheometer with a concentric cylinder or cone-and-plate geometry.[20]
- Temperature control unit.

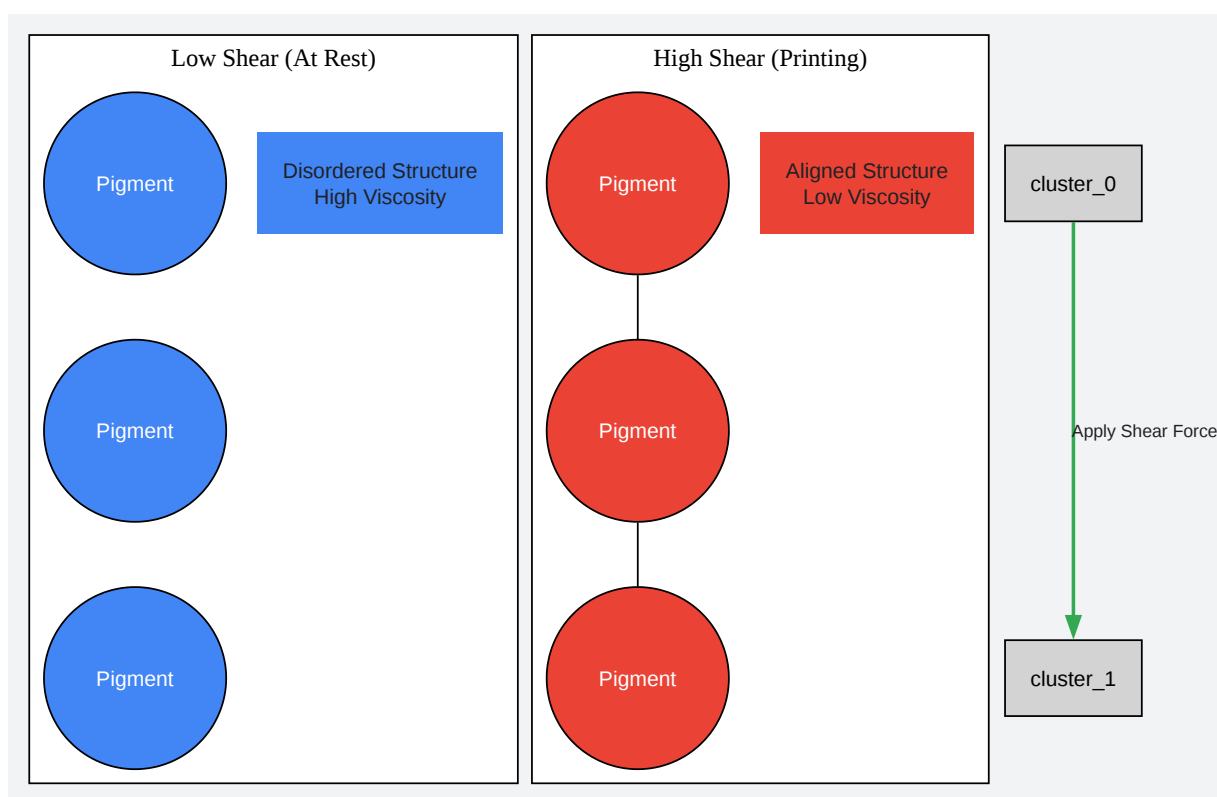
Procedure:

- Sample Loading and Equilibration:
 1. Ensure the rheometer geometry is clean and properly calibrated.
 2. Load the ink sample, ensuring no air bubbles are trapped.
 3. Allow the sample to equilibrate at the test temperature (e.g., 25°C) for at least 5 minutes.

- Flow Curve Measurement (Viscosity vs. Shear Rate):
 1. This test determines the ink's viscosity profile and shear-thinning behavior.[\[21\]](#)
 2. Apply a controlled shear rate sweep, for example, from 0.1 s^{-1} to 1000 s^{-1} .
 3. Record the corresponding shear stress and calculate the viscosity at each point.
 4. Plot viscosity as a function of shear rate on a log-log scale. For many inks, viscosity will decrease as the shear rate increases, which is known as shear-thinning.[\[10\]](#)[\[22\]](#)
- Oscillatory Amplitude Sweep (Yield Stress Determination):
 1. This test helps identify the yield stress, which is the minimum stress required to initiate flow.[\[10\]](#)
 2. Apply a constant frequency (e.g., 1 Hz) while sweeping the shear strain or stress from a very low to a high value.
 3. Monitor the storage modulus (G') and loss modulus (G'').
 4. The yield stress is often identified at the crossover point where $G' = G''$, indicating the transition from solid-like to liquid-like behavior.[\[23\]](#)
- Thixotropy Loop (Structural Recovery):
 1. This test measures the ink's ability to recover its structure after shearing.
 2. Perform a shear rate sweep up from a low to a high shear rate (e.g., 0.1 to 500 s^{-1} over 2 minutes).
 3. Immediately perform a shear rate sweep back down to the low shear rate over the same duration.
 4. Plot shear stress vs. shear rate. The area between the upward and downward curves represents the thixotropic breakdown. A faster recovery is crucial for sharp print definition.[\[19\]](#)

Rheological Studies and Data Presentation

The rheological profile of an ink is critical to its performance. Shear-thinning behavior is desirable for most printing processes.[7][22] At rest (low shear), the ink should have a high viscosity to prevent pigment settling and provide stability. During printing (high shear, e.g., passing through a nozzle or screen), the viscosity should drop significantly to allow for easy flow and transfer.[22][24]



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Caption: Shear-thinning behavior in pigment-based inks.

Example Rheological Data

The following tables present illustrative data for two hypothetical water-based ink formulations to demonstrate how rheological properties can be compared.

- Formulation A: Standard formulation.
- Formulation B: Formulation with a higher concentration of rheology modifier.

Table 3: Viscosity vs. Shear Rate

Shear Rate (s^{-1})	Formulation A Viscosity (mPa·s)	Formulation B Viscosity (mPa·s)
0.1	2500	4500
1.0	800	1500
10	250	400
100	80	110
1000	35	45

Table 4: Key Rheological Parameters

Parameter	Formulation A	Formulation B	Significance in Printing
Zero-Shear Viscosity	~2800 mPa·s	~5000 mPa·s	Indicates storage stability and sag resistance.
Yield Stress	5.2 Pa	10.5 Pa	Higher value prevents ink flow on vertical surfaces.
Thixotropic Index	2.9	3.6	Higher value indicates more pronounced shear-thinning.

These tables show that Formulation B has a higher viscosity at rest and a higher yield stress, suggesting better storage stability and less likelihood of spreading after printing. However, both formulations exhibit significant shear-thinning, a critical property for printability.[7]

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